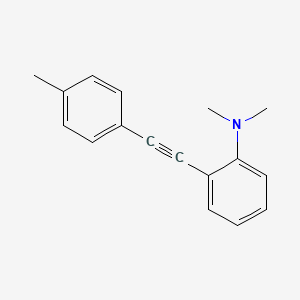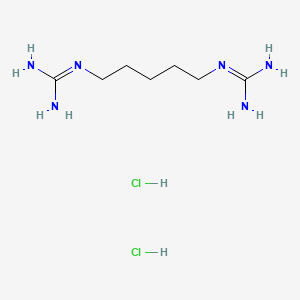
Potassium octylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium octylbenzenesulfonate is an organic compound with the molecular formula C14H21KO3S. It is a potassium salt of octylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium octylbenzenesulfonate can be synthesized through the sulfonation of octylbenzene followed by neutralization with potassium hydroxide. The general reaction involves the following steps:
Sulfonation: Octylbenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form octylbenzenesulfonic acid.
Neutralization: The resulting octylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octylbenzene is sulfonated in a reactor, and the resulting sulfonic acid is continuously neutralized with potassium hydroxide. The product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium octylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the sulfonate group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium octylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of bioactive nanoparticles for drug delivery and diagnostic applications.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents due to its excellent surfactant properties.
Wirkmechanismus
The primary mechanism of action of potassium octylbenzenesulfonate is its ability to reduce surface tension and stabilize emulsions. This is achieved through the alignment of the hydrophobic alkyl chain with non-polar substances and the hydrophilic sulfonate group with polar substances, thereby reducing the interfacial tension between different phases. This property makes it an effective surfactant in various applications.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Potassium toluenesulfonate: A similar compound with a shorter alkyl chain, resulting in different hydrophobic interactions.
Uniqueness: Potassium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications. Its potassium salt form also offers different solubility and reactivity compared to its sodium counterparts.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
52286-56-3 |
|---|---|
Molekularformel |
C14H21KO3S |
Molekulargewicht |
308.48 g/mol |
IUPAC-Name |
potassium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
LHRDALCSHPMGJN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)





![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)


